Anecortave

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

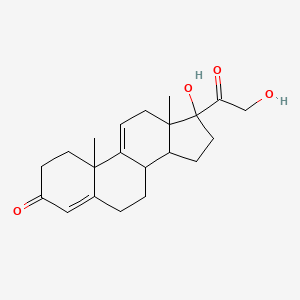

Anecortave is a synthetic compound known for its angiostatic properties, meaning it inhibits the formation of new blood vessels. This characteristic makes it particularly useful in the treatment of exudative (wet) age-related macular degeneration, a condition where abnormal blood vessels grow under the retina and macula, leading to vision loss . Unlike corticosteroids, this compound does not exhibit glucocorticoid activity, making it a unique therapeutic agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anecortave can be synthesized from a 17-oxosteroid. The process involves reducing the 11-beta hydroxyl group on cortisol to form a double bond between carbons 9 and 11, followed by the addition of an acetate group to carbon 21 . This synthesis results in a molecule that lacks glucocorticoid and mineralocorticoid activity.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced in a controlled environment to prevent contamination and ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions: Anecortave undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of double bonds to single bonds.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Age-Related Macular Degeneration (AMD)

Anecortave acetate has been extensively studied for its role in treating exudative AMD, a condition characterized by the growth of abnormal blood vessels under the retina, leading to vision loss. Clinical trials have shown that this compound acetate can effectively stabilize vision and inhibit the progression of choroidal neovascularization (CNV) associated with AMD.

Key Findings:

- In a pivotal study, patients treated with 15 mg of this compound acetate demonstrated statistically significant preservation of visual acuity compared to placebo over 24 months (p ≤ 0.05) .

- The compound reduced the incidence of severe vision loss (23% in placebo vs. 6% in treated groups) .

- This compound acetate has shown a 66% inhibition of retinal neovascularization in animal models .

Intraocular Pressure Reduction

Another significant application of this compound acetate is its ability to lower intraocular pressure (IOP) in patients with steroid-related ocular hypertension. Studies indicate that anterior juxtascleral depot injections of this compound acetate can substantially reduce IOP, providing a potential therapeutic avenue for managing this condition .

Case Studies

Several clinical trials and case studies have documented the efficacy and safety profile of this compound acetate:

- RETAANE Trial : This trial evaluated the long-term safety and efficacy of this compound acetate in patients with exudative AMD. Results indicated that a majority of patients maintained their vision over two years, with significant reductions in CNV growth observed .

- IOP Study : A multicenter study assessed the impact of this compound acetate on IOP in patients with uncontrolled steroid-related ocular hypertension. The results demonstrated a substantial decrease in IOP following treatment, suggesting its potential as a therapeutic option for this condition .

Summary Table of Clinical Applications

Wirkmechanismus

Anecortave exerts its effects by inhibiting the migration and proliferation of endothelial cells, which are crucial for new blood vessel formation . It decreases the expression of extracellular proteases, enzymes that break down the extracellular matrix, thereby preventing the formation of new blood vessels. This mechanism is particularly effective in conditions where abnormal angiogenesis is a problem, such as in wet age-related macular degeneration .

Vergleich Mit ähnlichen Verbindungen

Hydrocortisone Acetate: Similar in structure but possesses glucocorticoid activity.

Triamcinolone Acetonide: Another corticosteroid used in ophthalmology but with different pharmacological properties.

Uniqueness of Anecortave: this compound is unique because it lacks the glucocorticoid activity that is common in similar compounds. This makes it a safer option for long-term use in treating conditions like wet age-related macular degeneration, as it reduces the risk of side effects associated with glucocorticoids .

Eigenschaften

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCRXOJOFDUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.